Home > Products > Screening Compounds P2171 > CARBIDOPA-LEVODOPA MIXTURE
CARBIDOPA-LEVODOPA MIXTURE - 57308-51-7

CARBIDOPA-LEVODOPA MIXTURE

Catalog Number: EVT-3200074
CAS Number: 57308-51-7
Molecular Formula: C19H25N3O8
Molecular Weight: 423.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Carbidopa-levodopa is classified as a dopamine replacement therapy. It is commonly administered under various brand names, including Sinemet and Rytary. The combination is particularly effective for managing motor symptoms in patients with Parkinson's disease, such as bradykinesia, rigidity, and tremor .

Synthesis Analysis

The synthesis of carbidopa involves several steps, beginning with a modified Strecker reaction. The process can be summarized as follows:

  1. Starting Material: The synthesis begins with arylacetone.
  2. Reaction: A modified Strecker reaction is performed using hydrazine and potassium cyanide to yield an intermediate compound.
  3. Hydrolysis: This intermediate undergoes hydrolysis with cold hydrochloric acid to produce a carboxamide.
  4. Final Cleavage: A more vigorous hydrolysis with 48% hydrobromic acid cleaves the amide bond and aryl ether group, resulting in the formation of carbidopa .
Molecular Structure Analysis

The molecular formula of carbidopa is C10H14N2O4C_{10}H_{14}N_{2}O_{4}, with a molar mass of approximately 226.23 g/mol. The compound features:

  • Functional Groups: Carbidopa contains an amino group, a hydroxyl group, and a carboxylic acid derivative.
  • 3D Structure: The spatial arrangement allows for effective interaction with the DOPA decarboxylase enzyme, which it inhibits .

Structural Data

  • Melting Point: 203 to 205 °C
  • SMILES Notation: CC(C(=O)O)N1CCN(CC1)C(=O)C(C)C

This structure is critical for its biological activity, as it allows carbidopa to selectively inhibit the enzyme responsible for converting levodopa to dopamine before it reaches the central nervous system .

Chemical Reactions Analysis

The primary chemical reactions involving carbidopa-levodopa include:

  1. Decarboxylation Reaction: Levodopa undergoes decarboxylation to form dopamine via aromatic L-amino acid decarboxylase (AADC). Carbidopa inhibits this reaction peripherally, allowing more levodopa to reach the brain.
  2. Metabolism: Once in the central nervous system, levodopa can be converted into dopamine, which alleviates symptoms of Parkinson's disease.

Technical Parameters

  • Enzyme Inhibition: Carbidopa acts as a competitive inhibitor of AADC.
  • Bioavailability: The presence of carbidopa increases the bioavailability of levodopa by preventing its premature conversion to dopamine outside the central nervous system .
Mechanism of Action

Carbidopa functions primarily as an inhibitor of DOPA decarboxylase, which prevents the conversion of levodopa into dopamine in peripheral tissues. This mechanism is crucial because:

  • Increased Levodopa Availability: By inhibiting peripheral metabolism, more levodopa is available to cross the blood-brain barrier.
  • Reduced Side Effects: This inhibition also minimizes side effects such as nausea and vomiting that are often associated with elevated levels of peripheral dopamine.

Pharmacokinetics

  • Half-Life: The half-life of levodopa when combined with carbidopa is approximately 1.5 hours.
  • Plasma Concentration: Carbidopa significantly increases plasma levels of levodopa while reducing plasma concentrations of dopamine .
Physical and Chemical Properties Analysis

Carbidopa exhibits several notable physical and chemical properties:

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in water and ethanol but poorly soluble in organic solvents.
  • Stability: Stable under normal conditions but sensitive to light and moisture.

Relevant Data

  • pH Range for Stability: Optimal stability is observed at neutral pH levels.
  • Storage Conditions: Should be stored in airtight containers away from light to maintain efficacy .
Applications

The primary application of the carbidopa-levodopa mixture is in treating Parkinson's disease. Its use includes:

  1. Symptom Management: Alleviates motor symptoms associated with Parkinson's disease by restoring dopaminergic activity in the brain.
  2. Combination Therapy: Often used alongside other treatments like entacapone to further enhance efficacy by preventing degradation of levodopa .
  3. Research Applications: Investigated for potential use in other neurodegenerative disorders where dopaminergic signaling is impaired.
Molecular Mechanisms of Action

Peripheral Aromatic Amino Acid Decarboxylase Inhibition by Carbidopa

Carbidopa acts as a suicide inhibitor of aromatic amino acid decarboxylase (AADC), irreversibly binding to the enzyme’s pyridoxal phosphate (PLP) cofactor. This inhibition prevents the decarboxylation of levodopa to dopamine in peripheral tissues (e.g., gut, liver, kidney). Without carbidopa, >95% of orally administered levodopa undergoes peripheral metabolism, reducing its bioavailability to <5% [3] [5]. Carbidopa’s quaternary ammonium structure limits its blood-brain barrier (BBB) penetration, confining enzymatic inhibition to the periphery. Studies show that co-administration with levodopa increases plasma levodopa AUC (area under the curve) by 4-fold and extends its half-life from 50 minutes to 1.5 hours [5] [7].

Table 1: Impact of Carbidopa on Levodopa Pharmacokinetics

ParameterLevodopa AloneLevodopa + Carbidopa
Plasma Half-life (hr)0.81.5
Bioavailability (%)<525–30
Plasma Dopamine (%)HighNegligible
BBB Penetration (%)1–310–15

Blood-Brain Barrier Permeability Dynamics of Levodopa

Levodopa crosses the BBB via the L-type amino acid transporter 1 (LAT1), a sodium-independent antiporter. LAT1 has high affinity for large neutral amino acids (LNAAs; e.g., phenylalanine, tryptophan), which compete with levodopa for transport [4] [6]. Key factors influencing BBB permeability:

  • Dietary Protein: High-protein meals elevate plasma LNAAs, reducing levodopa uptake by 30–50% [4].
  • Molecular Transporters: The rBAT/b⁰⁺AT complex in the duodenum and jejunum mediates levodopa absorption. Mutations in SLC3A1/SLC7A9 genes (linked to cystinuria) may impair absorption [4].
  • Dosing Regimen: Pulsatile oral dosing creates non-physiological peaks in plasma levodopa, exacerbating competition at LAT1 [3] [6].

Synergistic Pharmacodynamics of Dopamine Precursor-Enzyme Inhibitor Combination

The synergy between levodopa and carbidopa hinges on dual-pathway optimization:

  • Peripheral Protection: Carbidopa reduces systemic levodopa decarboxylation, increasing plasma concentrations.
  • Central Conversion: In the brain, levodopa is decarboxylated to dopamine primarily in serotonergic neurons (due to dopaminergic neuron loss in Parkinson’s). Unlike dopaminergic neurons, serotonergic neurons lack:
  • Dopamine D2 autoreceptors (no feedback inhibition)
  • Vesicular monoamine transporter 2 (VMAT2) efficiency [3] [8]This leads to unregulated dopamine release, contributing to dyskinesias. Continuous infusion strategies (e.g., duodenal gels) mitigate this by stabilizing plasma levels [3] [7].

Impact on Striatal Dopamine Receptor Activation Patterns

In the dopamine-denervated striatum, extracellular dopamine dynamics are altered:

  • Dopamine Transporter (DAT) Loss: >70% DAT reduction occurs in advanced Parkinson’s, impairing dopamine reuptake [1] [8].
  • Compensatory Transporters: Serotonin transporters (SERT) and norepinephrine transporters (NET) uptake dopamine when DAT is deficient. Blocking SERT/NET (e.g., with SSRIs) may exacerbate motor fluctuations [8].
  • Receptor Sensitization: Intermittent levodopa dosing causes aberrant postsynaptic plasticity in D1 receptor-bearing striatal neurons, promoting dyskinesia via ERK phosphorylation [1] [3].

Table 2: Dopamine Reuptake Transporters in Parkinsonian Striatum

TransporterAffinity for DACapacityRole in PD Striatum
DATHigh (Km ≈ 0.2 μM)LowSeverely reduced
SERTLow (Km ≈ 1.3 μM)ModerateCompensatory increase
NETLow (Km ≈ 0.9 μM)ModerateCompensatory uptake
OCT3/PMATVery LowHighMinor role under high DA loads

Modulation of Catecholamine Biosynthesis Pathways

Carbidopa-levodopa alters enzymatic pathways beyond AADC inhibition:

  • Catechol-O-Methyltransferase (COMT): Levodopa is methylated to 3-O-methyldopa (3-OMD) peripherally. 3-OMD competes with levodopa for LAT1 transport, reducing central delivery [3] [5].
  • Monoamine Oxidase (MAO): Dopamine is metabolized to DOPAC by MAO-A/B. Carbidopa does not inhibit MAO, necessitating adjunct inhibitors (e.g., selegiline) to prolong dopamine effects [1] [8].
  • Tyrosine Hydroxylase Feedback: Exogenous levodopa bypasses tyrosine hydroxylase (the rate-limiting enzyme in dopamine synthesis), diminishing endogenous biosynthesis [3].

Table 3: Enzymatic Pathways in Levodopa Metabolism

EnzymeSite of ActionSubstrateInhibited by Carbidopa?Metabolite
AADCPeripheralLevodopaYesDopamine
COMTPeripheral/CNSLevodopaNo3-OMD
MAO-A/BCNSDopamineNoDOPAC → HVA

Properties

CAS Number

57308-51-7

Product Name

CARBIDOPA-LEVODOPA MIXTURE

IUPAC Name

(2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid;(2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid

Molecular Formula

C19H25N3O8

Molecular Weight

423.4 g/mol

InChI

InChI=1S/C10H14N2O4.C9H11NO4/c1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6;10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h2-4,12-14H,5,11H2,1H3,(H,15,16);1-2,4,6,11-12H,3,10H2,(H,13,14)/t10-;6-/m00/s1

InChI Key

IVTMXOXVAHXCHI-YXLMWLKOSA-N

Synonyms

carbidopa - levodopa
carbidopa, levodopa drug combination
duodopa
Grifoparkin
IPX066
Nacom
Nakom
Numient
Parcopa
Rytary
Sinemet
Sinemet CR
Sinemet CR4
tidomed

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN.C1=CC(=C(C=C1CC(C(=O)O)N)O)O

Isomeric SMILES

C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)O)NN.C1=CC(=C(C=C1C[C@@H](C(=O)O)N)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.